5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound featuring both pyrrole and pyrimidine rings
Preparation Methods
The synthesis of 5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the formation of the pyrimidine ring. The reaction conditions often require the use of catalysts and specific reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the double bonds present in the compound, leading to the formation of new products.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may be explored for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism by which 5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity or gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione include other pyrrole and pyrimidine derivatives. These compounds share structural similarities but may differ in their chemical properties and applications. Some examples of similar compounds are:
- 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-yl]methylene]-1-(4-methylphenyl)-3-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone
- 1-(2,3-dihydro-1H-pyrrol-1-yl)-2-methyldec-8-ene-1,3-dione
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties .
Properties
IUPAC Name |
5-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-6-18-9(2)7-11(10(18)3)8-12-13(19)16(4)15(21)17(5)14(12)20/h7-8H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIAGDLXLDUAKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C1C)C=C2C(=O)N(C(=O)N(C2=O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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